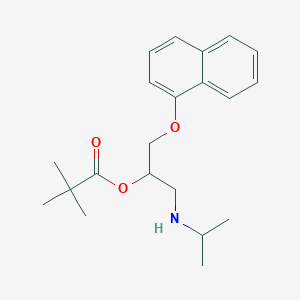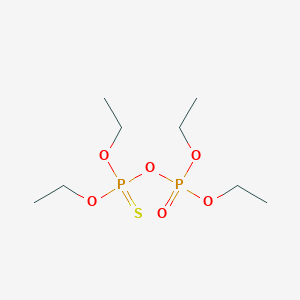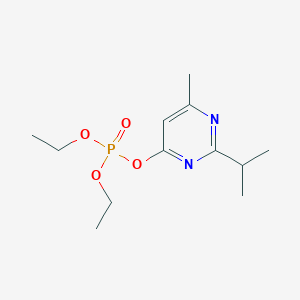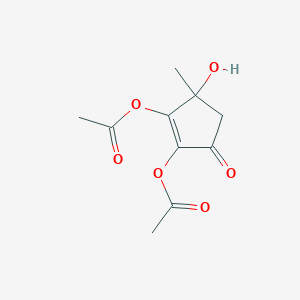
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one, also known as DMCH, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. DMCH is a cyclic enone derivative that has a unique chemical structure, making it a promising candidate for various scientific research applications.
Scientific Research Applications
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Mechanism Of Action
The mechanism of action of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one also exhibits low toxicity, making it a safe compound to work with. However, 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one. One potential area of research is the development of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one-based drug delivery systems. Another area of research is the investigation of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one's potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one is a promising compound that has potential applications in the field of pharmaceuticals. Its unique chemical structure and various biological activities make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one and its potential use in the treatment of various diseases.
Synthesis Methods
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one can be synthesized by the reaction of methyl vinyl ketone with acetylacetone in the presence of a base catalyst. The reaction yields 2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one as a yellow crystalline solid with a melting point of 103-105°C.
properties
CAS RN |
121979-45-1 |
|---|---|
Product Name |
2,3-Diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one |
Molecular Formula |
C10H12O4 |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
(2-acetyloxy-3-hydroxy-3-methyl-5-oxocyclopenten-1-yl) acetate |
InChI |
InChI=1S/C10H12O6/c1-5(11)15-8-7(13)4-10(3,14)9(8)16-6(2)12/h14H,4H2,1-3H3 |
InChI Key |
IRNQKAVWBMBTPO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C(CC1=O)(C)O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C(CC1=O)(C)O)OC(=O)C |
synonyms |
2,3-DHMCEO 2,3-diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one 2,3-diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one, (+)-isomer 2,3-diacetyl-4-hydroxy-4-methylcyclopent-2-en-1-one, (-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



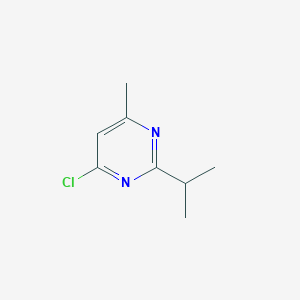
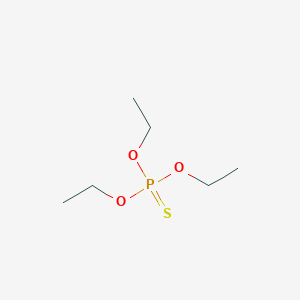
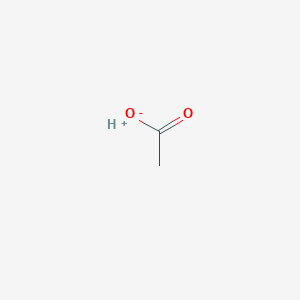
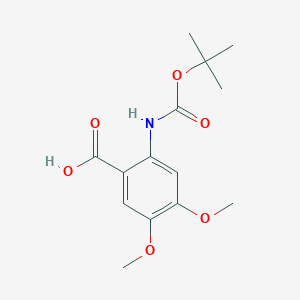
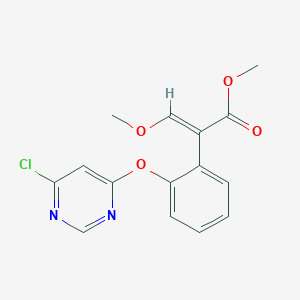
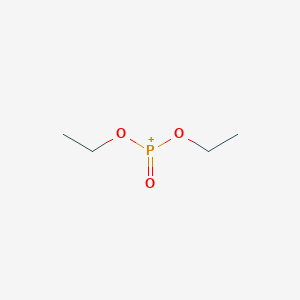
![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)
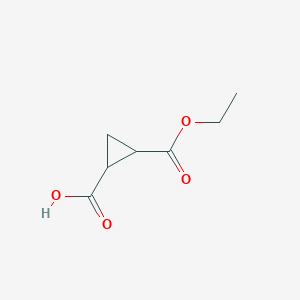
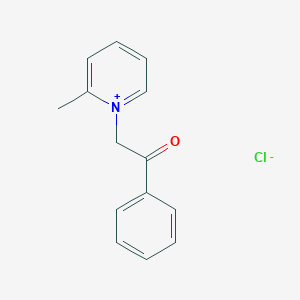
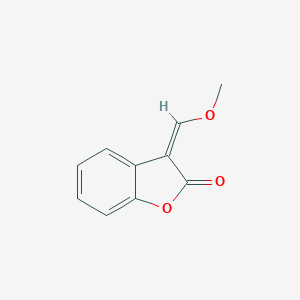
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)
